molecular formula C10H11BrClNO B12567539 Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- CAS No. 188592-61-2

Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro-

Cat. No.: B12567539
CAS No.: 188592-61-2
M. Wt: 276.56 g/mol
InChI Key: LSEPKATWIXCPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- is an organic compound with the molecular formula C10H12BrNO It is a derivative of propanamide, where the amide nitrogen is substituted with a 4-bromo-3-methylphenyl group, and the propanamide chain is chlorinated at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- typically involves the following steps:

    Bromination: The starting material, 3-methylphenylamine, undergoes bromination to introduce a bromine atom at the 4-position.

    Amidation: The brominated product is then reacted with propanoyl chloride to form the corresponding amide.

    Chlorination: Finally, the amide undergoes chlorination at the 3-position of the propanamide chain.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The amide group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, N-(4-bromo-3-methylphenyl)-: Lacks the chlorine substitution at the 3-position.

    Propanamide, N-(4-chloro-3-methylphenyl)-: Substituted with chlorine instead of bromine.

    Propanamide, N-(4-bromo-3-methylphenyl)-3-[(4-methylphenyl)thio]-: Contains an additional thioether group.

Uniqueness

Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development.

Biological Activity

Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agrochemicals. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- has the molecular formula C10H11BrClNOC_{10}H_{11}BrClNO and a molecular weight of approximately 276.56 g/mol. The compound features a propanamide functional group with both bromo and chloro substituents on the aromatic ring, which are believed to influence its reactivity and biological properties significantly.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of halogen atoms can enhance the compound's reactivity and binding affinity to specific enzymes or receptors, leading to modulation of biochemical pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may act as an inhibitor of bacterial enzymes, exhibiting antibacterial properties against various pathogens .

Antibacterial Activity

Research indicates that propanamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds range from 75 µg/mL to over 150 µg/mL against various bacterial strains, including E. coli and Bacillus subtilis .

Anticancer Potential

There is ongoing research into the anticancer potential of propanamide derivatives. For example, related compounds have been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, showing varying degrees of cytotoxicity. Such studies highlight the potential for these compounds in cancer therapy .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several halogenated propanamide derivatives. The results indicated that compounds with bromo and chloro substitutions exhibited enhanced activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values significantly lower than those of non-halogenated analogs .
  • Anticancer Screening : In vitro assays demonstrated that certain propanamide derivatives could induce apoptosis in cancer cells. The IC50 values ranged from 12 µM to 39 µM, suggesting that structural modifications could optimize their therapeutic efficacy against specific cancer types .

Comparative Analysis with Similar Compounds

The following table compares propanamide, N-(4-bromo-3-methylphenyl)-3-chloro-, with structurally similar compounds regarding their unique features and biological activities.

Compound NameMolecular FormulaUnique FeaturesAntibacterial Activity (MIC)
Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro-C10H11BrClNOContains both bromo and chloro groups75 - 150 µg/mL
N-(4-bromophenyl)propanamideC9H9BrNOLacks chlorine; simpler structure>100 µg/mL
3-chloro-N-(4-methylphenyl)propanamideC10H12ClNOLacks bromine; different halogenation>125 µg/mL

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into how propanamide interacts at the molecular level with various biological targets.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic efficacy and safety profiles.
  • Development of Derivatives : Synthesis of new derivatives with modified structures to enhance potency and selectivity against target diseases.

Properties

CAS No.

188592-61-2

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-chloropropanamide

InChI

InChI=1S/C10H11BrClNO/c1-7-6-8(2-3-9(7)11)13-10(14)4-5-12/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

LSEPKATWIXCPMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCCl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.